molecular formula C22H44O3 B14457718 2-(Dodecyloxy)ethyl octanoate CAS No. 72939-61-8

2-(Dodecyloxy)ethyl octanoate

Cat. No.: B14457718
CAS No.: 72939-61-8
M. Wt: 356.6 g/mol
InChI Key: VXXUPKFMAPFCTR-UHFFFAOYSA-N
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Description

2-(Dodecyloxy)ethyl octanoate is an ester compound with the molecular formula C22H44O3. It is composed of a dodecyloxy group attached to an ethyl octanoate backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dodecyloxy)ethyl octanoate can be synthesized through the esterification reaction between dodecanol and octanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Dodecanol+Octanoic AcidH2SO42-(Dodecyloxy)ethyl octanoate+Water\text{Dodecanol} + \text{Octanoic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Dodecanol+Octanoic AcidH2​SO4​​2-(Dodecyloxy)ethyl octanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification process. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecyloxy)ethyl octanoate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield dodecanol and octanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: Dodecanol and octanoic acid.

    Transesterification: Different esters and alcohols.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

2-(Dodecyloxy)ethyl octanoate has diverse applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.

    Biology: The compound is utilized in the synthesis of surfactants and emulsifiers for biological applications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

    Industry: The compound is employed in the production of lubricants, plasticizers, and cosmetics.

Mechanism of Action

The mechanism of action of 2-(Dodecyloxy)ethyl octanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release dodecanol and octanoic acid, which may exert biological effects. The compound’s lipophilic nature allows it to interact with cell membranes and influence membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(Dodecyloxy)ethanol: Similar in structure but lacks the octanoate group.

    Ethyl octanoate: Contains the octanoate group but lacks the dodecyloxy group.

    Dodecyl acetate: Similar ester structure but with different alkyl groups.

Uniqueness

2-(Dodecyloxy)ethyl octanoate is unique due to its combination of a long dodecyloxy chain and an octanoate ester group. This structure imparts specific physicochemical properties, such as hydrophobicity and reactivity, making it suitable for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

72939-61-8

Molecular Formula

C22H44O3

Molecular Weight

356.6 g/mol

IUPAC Name

2-dodecoxyethyl octanoate

InChI

InChI=1S/C22H44O3/c1-3-5-7-9-10-11-12-13-15-17-19-24-20-21-25-22(23)18-16-14-8-6-4-2/h3-21H2,1-2H3

InChI Key

VXXUPKFMAPFCTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOC(=O)CCCCCCC

Related CAS

72939-61-8

Origin of Product

United States

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